N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a cyanobenzamide group
Mechanism of Action
Target of Action
Compounds containing the benzimidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Benzimidazole derivatives have been reported to interact with various enzymes and proteins due to their structural similarity to naturally occurring nucleotides . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
These could include pathways related to the synthesis of DNA and RNA, cell division, and various metabolic processes .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Based on the known activities of benzimidazole derivatives, the compound could potentially inhibit the growth of certain bacteria, fungi, and tumor cells, among other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling with Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Cyanobenzamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The cyanobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide
- N-[4-(1H-1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-cyanobenzamide stands out due to its unique combination of a benzimidazole moiety and a cyanobenzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O/c22-13-14-5-7-16(8-6-14)21(26)23-17-11-9-15(10-12-17)20-24-18-3-1-2-4-19(18)25-20/h1-12H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERQWKCZQNZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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